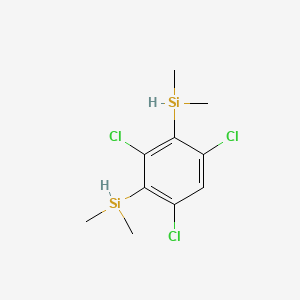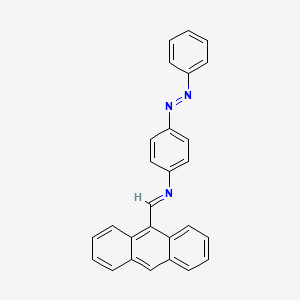
N-(9-anthrylmethylene)-4-(phenyldiazenyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(9-anthrylmethylene)-4-(phenyldiazenyl)aniline: is an organic compound that features both anthracene and azobenzene moieties. This compound is of interest due to its unique structural properties, which combine the photophysical characteristics of anthracene with the photochromic properties of azobenzene.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-anthrylmethylene)-4-(phenyldiazenyl)aniline typically involves a multi-step process:
Formation of the Anthrylmethylene Intermediate: This step involves the reaction of anthracene with a suitable aldehyde to form the anthrylmethylene intermediate.
Diazotization and Coupling: The intermediate is then subjected to diazotization, followed by coupling with aniline to form the final product.
The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N-(9-anthrylmethylene)-4-(phenyldiazenyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction typically produces amines.
科学的研究の応用
N-(9-anthrylmethylene)-4-(phenyldiazenyl)aniline has several applications in scientific research:
Chemistry: Used as a probe in photophysical studies due to its unique fluorescence properties.
Biology: Investigated for its potential use in biological imaging and as a photoswitchable molecule.
Medicine: Explored for its potential in drug delivery systems, where its photoresponsive properties can be utilized.
Industry: Used in the development of advanced materials, such as photoresponsive polymers and molecular switches.
作用機序
The mechanism by which N-(9-anthrylmethylene)-4-(phenyldiazenyl)aniline exerts its effects is primarily through its photoresponsive properties. The compound can undergo reversible photoisomerization, where exposure to light causes a change in its molecular structure. This property is exploited in various applications, such as molecular switches and sensors.
類似化合物との比較
Similar Compounds
Azobenzene: Shares the photoisomerization property but lacks the anthracene moiety.
Anthracene: Known for its fluorescence but does not have the photochromic properties of azobenzene.
N-(9-anthrylmethylene)aniline: Similar structure but without the azobenzene group.
Uniqueness
N-(9-anthrylmethylene)-4-(phenyldiazenyl)aniline is unique because it combines the properties of both anthracene and azobenzene, making it a versatile compound for various applications in photophysics and material science.
特性
CAS番号 |
202131-14-4 |
|---|---|
分子式 |
C27H19N3 |
分子量 |
385.5 g/mol |
IUPAC名 |
1-anthracen-9-yl-N-(4-phenyldiazenylphenyl)methanimine |
InChI |
InChI=1S/C27H19N3/c1-2-10-23(11-3-1)29-30-24-16-14-22(15-17-24)28-19-27-25-12-6-4-8-20(25)18-21-9-5-7-13-26(21)27/h1-19H |
InChIキー |
FEHMVYCMCCHJNH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=CC3=C4C=CC=CC4=CC5=CC=CC=C53 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[Dimethyl(phenyl)silyl]methanol](/img/structure/B11958652.png)


![4-{(e)-[(3-Chlorophenyl)imino]methyl}-n,n-dimethylaniline](/img/structure/B11958671.png)

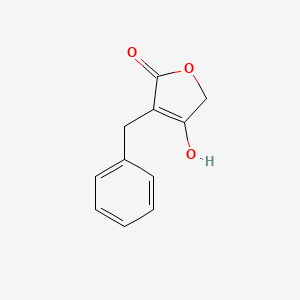
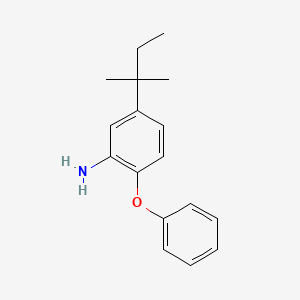
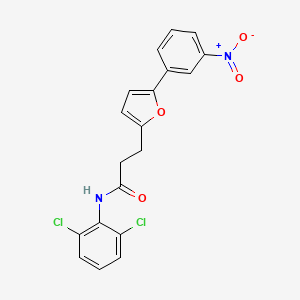



![N-{4-[(2-fluorophenyl)sulfamoyl]phenyl}acetamide](/img/structure/B11958742.png)
